Home > Products > Screening Compounds P99631 > N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide - 2034568-35-7

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Catalog Number: EVT-2804253
CAS Number: 2034568-35-7
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This compound is a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. It was synthesized in a three-step reaction involving hydrazinolysis and cyclization reactions.

Relevance: 2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide and N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide both contain an imidazole ring substituted at the 1-position with an amide side chain. The amide side chains differ in their specific substituents, but the presence of the substituted imidazole ring core makes these compounds structurally related.

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: [18F]NIDA-42033 is a potential radiotracer used to study CB1 cannabinoid receptors in the brain via positron emission tomography (PET).

Relevance: Although belonging to different heterocyclic core structures (imidazole vs. pyrazole), [18F]NIDA-42033 shares significant structural similarities with N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. Both compounds possess an aromatic ring substituted with a methoxy group (methoxyphenyl) and a halogenated aromatic ring (chlorophenyl in NIDA-42033, 2-methoxyphenyl in the target compound). Furthermore, both molecules contain an amide side chain with cyclic amine substituents (piperidine in NIDA-42033, a complex substituted ethoxy-ethyl amine in the target compound). These common structural elements suggest a potential for similar interactions with biological targets.

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

Compound Description: SAB378 is a peripherally restricted cannabinoid CB1/CB2 receptor agonist known to inhibit gastrointestinal motility. Studies showed its effects were mediated by peripherally located CB1 receptors.

Relevance: While SAB378 doesn't share the core heterocyclic structure of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, it highlights the pharmacological significance of cannabinoid receptor modulation. This implies potential therapeutic applications for compounds targeting the endocannabinoid system, even if they possess different core structures.

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)

Compound Description: Apremilast is a novel anti-inflammatory drug used for treating psoriasis and psoriatic arthritis. It exhibits a specific solid-state arrangement with a π-philic pocket suitable for aromatic-aromatic interactions.

Relevance: Apremilast, like N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, incorporates a methoxyphenyl group. This structural similarity suggests potential for shared physicochemical properties and possibly interactions with similar biological targets, even with differing core structures.

(m)VD-hemopressin(α)

Compound Description: This 11-residue α-hemoglobin-derived peptide acts as a selective agonist for the cannabinoid receptor type 1 (CB1). It has demonstrated antinociceptive effects in animal models.

Relevance: (m)VD-hemopressin(α), like SAB378, emphasizes the therapeutic potential of compounds targeting the endocannabinoid system, even if they lack the core imidazole structure of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. The compound's antinociceptive properties suggest a shared therapeutic area of interest with potential cannabinoid receptor modulators.

Overview

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of mutant forms of the Kirsten rat sarcoma viral oncogene homolog (KRAS). This compound is characterized by its intricate molecular structure, which includes an imidazole ring, a cyclopropane moiety, and an ether linkage, contributing to its biological activity.

Source

This compound is referenced in recent patent literature that focuses on small molecule inhibitors targeting KRAS mutations, specifically G12C and G12D variants. The patent outlines various compounds that exhibit inhibitory effects on these mutant proteins, highlighting their relevance in cancer therapy .

Classification

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide can be classified as a pharmaceutical compound due to its potential therapeutic applications. It falls under the category of small molecule inhibitors, which are often utilized in drug discovery and development processes aimed at treating various diseases, particularly cancers associated with specific genetic mutations.

Synthesis Analysis

Methods

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide typically involves several key steps:

  1. Formation of the Imidazole Ether: The initial step may involve the reaction of 1H-imidazole with ethylene glycol derivatives to form the ether linkage.
  2. Cyclopropanation: A cyclopropanation reaction can be employed to introduce the cyclopropane moiety into the structure. This might involve the use of reagents such as diazomethane or other cyclopropanation agents.
  3. Amidation: The final step usually involves amidation where the cyclopropanecarboxylic acid derivative reacts with an amine to form the desired amide bond.

Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is C₁₈H₁₉N₃O₂.

Molecular Data

  • Molecular Weight: Approximately 341.4 g/mol
  • Structural Features:
    • Imidazole ring contributes to heterocyclic characteristics.
    • Cyclopropane structure provides rigidity.
    • Ether linkages enhance solubility and bioavailability.

Visualization

A structural representation can be depicted using chemical drawing software to illustrate the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide can undergo several chemical reactions:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The imidazole ring may be subject to reduction reactions that can modify its electronic properties.
  • Substitution Reactions: The methoxy group can participate in electrophilic substitution reactions depending on the reaction conditions.

These reactions are significant for understanding the compound's reactivity profile and potential modifications for enhanced efficacy.

Mechanism of Action

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is believed to exert its biological effects through specific interactions with mutant KRAS proteins.

Process

The mechanism involves:

  • Binding to the active site of KRAS mutants, inhibiting their function.
  • Disrupting downstream signaling pathways critical for cell proliferation and survival in cancer cells.

Data from biological assays demonstrate that this compound effectively reduces cell viability in KRAS-driven cancer models, suggesting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant data from studies indicate that careful handling and storage are necessary to maintain compound integrity.

Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide has significant potential applications in scientific research and pharmacology:

  • Cancer Research: As a potential therapeutic agent targeting KRAS mutations, it plays a role in developing targeted therapies for specific cancer types.
  • Drug Development: Serves as a lead compound for further modifications aimed at improving potency and selectivity against mutant KRAS proteins.

Research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications.

Properties

CAS Number

2034568-35-7

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Molecular Formula

C18H23N3O3

Molecular Weight

329.4

InChI

InChI=1S/C18H23N3O3/c1-23-16-5-3-2-4-15(16)18(6-7-18)17(22)20-9-12-24-13-11-21-10-8-19-14-21/h2-5,8,10,14H,6-7,9,11-13H2,1H3,(H,20,22)

InChI Key

FZYZBODCPKYQLO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCCOCCN3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.